Cas no 68296-27-5 (planinin)

planinin structure
planinin structure
Product Name:planinin
Numero CAS:68296-27-5
MF:C21H22O6
MW:370.395786762238
CID:969883
PubChem ID:5320622
Update Time:2025-04-19

planinin Proprietà chimiche e fisiche

Nomi e identificatori

    • planinin
    • Fargesin
    • (+)-Fargesin
    • [ "(+)-Fargesin" ]
    • (+)-Spinescin
    • "Rel-(7S7S8R8R)-methylpiperitol
    • 2'-methoxy4''-hydroxydemethoxykobusin
    • (+)-Demethoxyaschantin
    • (+)-methylxanthoxylol
    • (+)-Kobusin
    • (+)-methylpluviatilol
    • (-)-Methylpiperitol
    • Methylpiperitol
    • Kobusin
    • "(+)-methylpiperitol
    • CHEMBL2442732
    • MFCD07781423
    • SCHEMBL15273910
    • AS-55997
    • ( inverted exclamation markA)-Fargesin
    • 1H,3H-FURO(3,4-C)FURAN, 1.ALPHA.-(3,4-DIMETHOXYPHENYL)-3A.BETA.,4,6,6A.BETA.-TETRAHYDRO-4.BETA.-((3,4-METHYLENEDIOXY)PHENYL)-
    • AKOS025311589
    • s9285
    • DTXSID901317922
    • (+/-)-Fargesin
    • rel-5-[(1R,3aS,4S,6aS)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
    • rel-5-((1S,3aR,4R,6aR)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole
    • 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • Q-100392
    • Methyl pluviatilol
    • CCG-268297
    • F1188
    • 31008-19-2
    • Demethoxyaschantin
    • Q27149865
    • 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
    • CHEBI:80822
    • AC-34865
    • C16957
    • 1,3-Benzodioxole, 5-(4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan-1-yl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
    • 2-(3',4'-Dimethoxyphenyl)-6-(3'',4''-methylenedioxyphenyl)-3,7-dioxabicyclo(3,3,0)octane
    • 68296-27-5
    • 5-[(3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • CS-0009736
    • DTXSID50987817
    • HY-N0719
    • Methylpiperitol;O-Methylpiperitol; Spinescin
    • CHEBI:175764
    • 5-[4-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
    • 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-3-yl]-1,3-benzodioxole
    • Methylpluviatilol
    • FT-0775626
    • A919559
    • 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • FT-0689386
    • 5-((3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-1,3-benzodioxole
    • Inchi: 1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1
    • Chiave InChI: AWOGQCSIVCQXBT-LYDRAKHJSA-N
    • Sorrisi: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1=CC=C2C(=C1)OCO2

Proprietà calcolate

  • Massa esatta: 370.14166
  • Massa monoisotopica: 370.14163842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 515
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 55.4Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 506.4±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 208.9±30.0 °C
  • PSA: 55.38
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

planinin Informazioni sulla sicurezza

planinin Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F34560-5 mg
Fargesin
68296-27-5
5mg
¥2880.0 2022-04-28
A2B Chem LLC
AH22510-5mg
Fargesin
68296-27-5 98.5%
5mg
$344.00 2024-04-19
TargetMol Chemicals
TN5417-5 mg
Fargesin
68296-27-5 98%
5mg
¥ 1,900 2023-07-11
TargetMol Chemicals
TN5417-1 mL * 10 mM (in DMSO)
Fargesin
68296-27-5 98%
1 mL * 10 mM (in DMSO)
¥ 2000 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F34560-5mg
Fargesin
68296-27-5 ,98.5%
5mg
¥2880.0 2023-09-07
TargetMol Chemicals
TN5417-5mg
Fargesin
68296-27-5 98%
5mg
¥ 1900 2023-09-15
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd